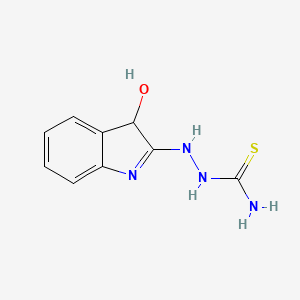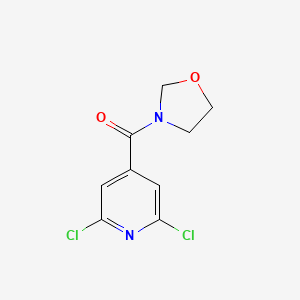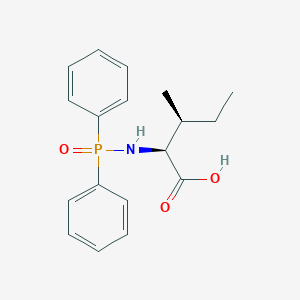
3-Pyridinecarboxylic acid, (trimethylpyrazinyl)methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3,5,6-Trimethylpyrazin-2-yl)methyl nicotinate is a chemical compound that belongs to the class of pyrazine derivatives It is characterized by the presence of a nicotinate ester linked to a trimethylpyrazine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,5,6-Trimethylpyrazin-2-yl)methyl nicotinate typically involves the esterification of nicotinic acid with (3,5,6-Trimethylpyrazin-2-yl)methanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane for several hours to achieve high yields.
Industrial Production Methods
On an industrial scale, the production of (3,5,6-Trimethylpyrazin-2-yl)methyl nicotinate may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and optimized reaction conditions can significantly improve the yield and purity of the final product.
化学反应分析
Types of Reactions
(3,5,6-Trimethylpyrazin-2-yl)methyl nicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine-N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the nicotinate moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Pyrazine-N-oxides.
Reduction: (3,5,6-Trimethylpyrazin-2-yl)methanol.
Substitution: Various substituted nicotinates depending on the nucleophile used.
科学研究应用
(3,5,6-Trimethylpyrazin-2-yl)methyl nicotinate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.
作用机制
The mechanism of action of (3,5,6-Trimethylpyrazin-2-yl)methyl nicotinate involves its interaction with specific molecular targets. The nicotinate moiety can interact with nicotinic acid receptors, while the pyrazine ring may engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
(3,5,6-Trimethylpyrazin-2-yl)methanol: A related compound with similar structural features but different functional groups.
(3,5,6-Trimethylpyrazin-2-yl)methyl acetate: Another ester derivative with different ester moiety.
(3,5,6-Trimethylpyrazin-2-yl)methyl benzoate: A compound with a benzoate ester instead of a nicotinate ester.
Uniqueness
(3,5,6-Trimethylpyrazin-2-yl)methyl nicotinate is unique due to its combination of a nicotinate ester and a trimethylpyrazine moiety. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds. For instance, the nicotinate ester can enhance the compound’s solubility and bioavailability, making it a valuable candidate for drug development.
属性
CAS 编号 |
595598-66-6 |
|---|---|
分子式 |
C14H15N3O2 |
分子量 |
257.29 g/mol |
IUPAC 名称 |
(3,5,6-trimethylpyrazin-2-yl)methyl pyridine-3-carboxylate |
InChI |
InChI=1S/C14H15N3O2/c1-9-10(2)17-13(11(3)16-9)8-19-14(18)12-5-4-6-15-7-12/h4-7H,8H2,1-3H3 |
InChI 键 |
VGEJYFJPSPQAAX-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N=C(C(=N1)C)COC(=O)C2=CN=CC=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[2-(Methoxymethyl)phenyl]methyl}furan](/img/structure/B12904381.png)


![2H-Cyclohepta[b]furan](/img/structure/B12904395.png)


![Benzamide, N-[1-(2-methylpropyl)-1H-imidazo[4,5-c]quinolin-4-yl]-](/img/structure/B12904402.png)

![2-{[(5-Methoxyfuran-2-yl)methyl]amino}ethan-1-ol](/img/structure/B12904419.png)
![3-Benzyl-7-methylhexahydro-1H-pyridazino[1,2-a][1,2,5]triazepine-1,5(2H)-dione](/img/structure/B12904432.png)

![4,6-Dimethyl-2-(piperidin-1-yl)imidazo[1,5-a]pyrimidine](/img/structure/B12904443.png)

![4-(2-Chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12904456.png)
